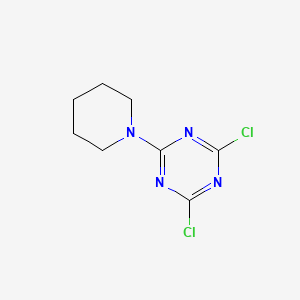

2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine

Description

Propriétés

IUPAC Name |

2,4-dichloro-6-piperidin-1-yl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N4/c9-6-11-7(10)13-8(12-6)14-4-2-1-3-5-14/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEJUOUFUTUSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172988 | |

| Record name | s-Triazine, 2,4-dichloro-6-piperidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19371-31-4 | |

| Record name | 2,4-Dichloro-6-(1-piperidinyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19371-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazine, 2,4-dichloro-6-piperidino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019371314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2,4-dichloro-6-piperidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with piperidine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The process can be summarized as follows:

Step 1: Dissolve cyanuric chloride in an organic solvent.

Step 2: Add piperidine dropwise to the solution while maintaining the temperature below 10°C.

Step 3: Stir the reaction mixture for several hours at room temperature.

Step 4: Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale crystallization and filtration methods.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding amines and triazine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

- Substituted triazines with various functional groups.

- Oxidized or reduced derivatives of the original compound.

- Hydrolyzed products such as amines and triazine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine serves as an important intermediate in the synthesis of pharmaceuticals. Research has demonstrated its potential in developing compounds with anti-cancer properties, particularly as part of drug candidates targeting specific biological pathways. For instance, studies have shown that derivatives of this compound exhibit significant activity against certain cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth .

Hindered Light Stabilizers

This compound is also recognized as an essential building block for hindered light stabilizers used in plastics and coatings. These stabilizers are crucial for enhancing the durability of materials exposed to UV radiation, thereby preventing degradation and maintaining mechanical properties over time . The triazine ring's structure contributes to its effectiveness in absorbing UV light and dissipating energy.

Agricultural Chemistry

In agricultural applications, derivatives of this compound have been explored for their herbicidal activity. The compound's ability to interfere with plant growth processes makes it a candidate for developing new herbicides that can effectively control weed populations while minimizing environmental impact .

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry examined various derivatives of triazines, including this compound. The results indicated that certain modifications to the piperidine moiety enhanced the anticancer activity against breast cancer cell lines (MCF-7), demonstrating the potential for further development into therapeutic agents .

Case Study 2: Light Stabilization Efficacy

Research conducted on the use of triazine-based light stabilizers highlighted the effectiveness of compounds like this compound in protecting polymers from UV-induced degradation. The study measured the retention of mechanical properties in polymer films treated with these stabilizers over extended periods under simulated sunlight exposure .

Summary Table of Applications

| Application Area | Description | Key Findings/Impact |

|---|---|---|

| Medicinal Chemistry | Intermediate for anti-cancer drug development | Significant activity against cancer cell lines |

| Hindered Light Stabilizers | Used in plastics and coatings to enhance UV resistance | Prevents degradation and maintains mechanical properties |

| Agricultural Chemistry | Potential herbicide development | Effective control of weed populations |

Mécanisme D'action

The mechanism of action of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to inhibition or activation of specific biological processes.

Pathways Involved: It may affect cellular pathways related to cell division, apoptosis, and signal transduction, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine can be compared with other similar compounds in the triazine family:

2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of reactive dyes and as a cross-linking agent.

2,4-Diamino-6-chloro-1,3,5-triazine: Used in the production of herbicides and pharmaceuticals.

2,4,6-Triamino-1,3,5-triazine:

Uniqueness: this compound is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties that differentiate it from other triazine derivatives.

Activité Biologique

2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine (CAS No. 19371-31-4) is a nitrogen-containing heterocyclic compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H10Cl2N4

- Molecular Weight : 233.098 g/mol

- Density : 1.41 g/cm³

- Boiling Point : 411.8°C at 760 mmHg

- Flash Point : 202.9°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and π-π stacking interactions. The piperidine moiety contributes to its binding affinity and selectivity for specific receptors or enzymes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Case Study : A study demonstrated that derivatives of triazine compounds showed potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Antitubercular Activity

Further investigations have focused on the compound's potential as an antitubercular agent:

- Research Findings : A quantitative structure–activity relationship (QSAR) study indicated that triazine derivatives could serve as lead compounds for developing new antimycobacterial agents against Mycobacterium tuberculosis . The binding energy observed in molecular dynamics simulations suggested effective inhibition of target proteins.

Structure-Activity Relationship (SAR)

The structural components of this compound play a critical role in its biological activity:

- The triazine ring is essential for the interaction with biological targets.

- The piperidine ring , adopting a chair conformation, enhances the compound's lipophilicity and facilitates membrane permeability .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C8H10Cl2N4 |

| Molecular Weight | 233.098 g/mol |

| Density | 1.41 g/cm³ |

| Boiling Point | 411.8°C |

| Flash Point | 202.9°C |

| Biological Activity | MIC (µg/mL) |

|---|---|

| Against Staphylococcus aureus | 3.12 - 12.5 |

| Against Escherichia coli | Similar range |

Case Studies

- Antimicrobial Efficacy : A series of triazine derivatives were tested for their antimicrobial properties, revealing that modifications in the piperidine substituent significantly influenced their activity against Gram-positive and Gram-negative bacteria .

- Antitubercular Potential : In vitro studies showed that certain derivatives exhibited potent antitubercular activity with MIC values lower than standard treatments like isoniazid .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine, and how do reaction conditions influence yield?

- The compound is typically synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with piperidine. Key steps include maintaining low temperatures (0–5°C) to control reactivity and prevent over-substitution. For example, tetrabutylammonium hydrogensulfate is often used as a phase-transfer catalyst to enhance efficiency . Yields range from 65% to 91.9% depending on stoichiometry, solvent (e.g., toluene or chlorobenzene), and reaction time .

Q. What analytical techniques are recommended for characterizing the structure and purity of this triazine derivative?

- Single-crystal X-ray diffraction (XRD) provides definitive structural confirmation, with data-to-parameter ratios >20 ensuring accuracy .

- NMR spectroscopy (¹H, ¹³C) identifies substituent patterns: for instance, piperidinyl protons appear as distinct multiplets at δ ~1.5–3.5 ppm .

- UPLC/HRMS ensures purity (>95%) and validates molecular weight (e.g., m/z 256.09 for C₁₀H₇Cl₂N₃O) .

Q. What are the primary applications of this compound in academic research?

- It serves as a precursor for UV absorbers (e.g., bis(resorcinyl) triazines) and polymeric materials due to its triazine core’s electron-deficient reactivity .

- In medicinal chemistry, derivatives exhibit enzyme inhibitory activity (e.g., tyrosine kinases like VEGFR-2) and antimicrobial properties .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve regioselectivity and reduce byproducts during piperidinyl substitution?

- Stepwise temperature control : Initial substitution at 0°C minimizes di/tri-substituted byproducts. Subsequent warming to room temperature ensures completion .

- Catalyst screening : Tetrabutylammonium salts enhance nucleophilicity of piperidine in biphasic systems, improving yield from 65% to >85% .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) reduce side reactions compared to chlorobenzene .

Q. What strategies resolve contradictions in reported biological activities of triazine derivatives?

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) clarifies mechanisms. For example, 4-methoxyphenyl analogs show stronger UV absorption than unsubstituted derivatives .

- Enzyme assay standardization : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration). Normalizing protocols across studies reduces variability .

Q. How does the electronic nature of the triazine core influence its reactivity in polymer synthesis?

- The electron-deficient triazine ring undergoes nucleophilic aromatic substitution with amines, alcohols, or thiols, forming cross-linked polymers. Computational studies (DFT) show that chloro-substituents at positions 2 and 4 increase electrophilicity, accelerating polymerization .

- Functional group compatibility : Piperidinyl groups introduce steric hindrance, slowing secondary reactions but improving thermal stability in polymers .

Q. What methodologies enable the introduction of aromatic amino groups onto cellulose using triazine derivatives?

- Two-step functionalization : React cellulose with 2,4-dichloro-6-(p-nitroanilino)-1,3,5-triazine under alkaline conditions, followed by nitro-to-amine reduction (e.g., using Na₂S₂O₄). Optimal conditions include 10% NaOH, 60°C, and DMF as solvent .

- Characterization : FT-IR confirms C-N bond formation (peaks at ~1650 cm⁻¹), while elemental analysis quantifies nitrogen content (~3–5% w/w) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.